molecular formula C10H15N3O3S B14820294 N-(3-Cyclopropoxy-5-(methylamino)pyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-(methylamino)pyridin-4-YL)methanesulfonamide

Cat. No.: B14820294
M. Wt: 257.31 g/mol
InChI Key: WWSVETZIQAEIRT-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-5-(methylamino)pyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.313 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[3-cyclopropyloxy-5-(methylamino)pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-11-8-5-12-6-9(16-7-3-4-7)10(8)13-17(2,14)15/h5-7,11H,3-4H2,1-2H3,(H,12,13)

InChI Key

WWSVETZIQAEIRT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-5-(methylamino)pyridin-4-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-5-(methylamino)pyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-5-(methylamino)pyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(3-Cyclopropoxy-5-(methylamino)pyridin-4-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-(methylamino)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-5-(methylamino)pyridin-4-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to its analogs .

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